molecular formula C11H26N2 B8715913 N,N'-dibutyl-1,3-propanediamine CAS No. 4697-92-1

N,N'-dibutyl-1,3-propanediamine

Cat. No. B8715913
CAS RN: 4697-92-1
M. Wt: 186.34 g/mol
InChI Key: GMTISLOMZKMDTF-UHFFFAOYSA-N
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Patent
US08815263B2

Procedure details

Butyric acid (1.8 g, 19.4 mmol), 1,3-diaminopropane (0.60 g, 8.1 mmol), 1-hydroxybenzotriazole monohydrate (HOBt) (2.4 g, 17.8 mmol) was dissolved in anhydrous DMF (30 mL). 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) (3.4 g, 17.8 mmol) was added in small portions at 0° C. and the resulting solution left stirring at room temperature for 15 h. After evaporation of DMF, the solution was taken up with CHCl3 (200 mL) and was washed successively with a 1 M aqueous NaHCO3 solution (30 mL), a 0.1 M aqueous HCl solution (30 mL) abd brine (30 mL). Then the organic layer was dried with anhydrous Na2SO4 and the solvent was removed by rotary evaporation. The resulting residue was precipitated using ether and used in next reaction without further purification. To the precipitate dissolved in THF (50 mL), LiAlH4 (0.40 g, 10.6 mmol) was added slowly at 0° C. The mixture was refluxed overnight, quenched carefully with 0.4 mL of water, 0.4 mL of 15% NaOH and 1.2 mL of water. After filtration on celite, the filtrate was evaporated, dissolved in DCM (100 mL) and extracted with 1N NaOH solution (50 mL). The organic layer dried with anhydrous Na2SO4. The residue was purified by silica gel column chromatography (MeOH/CH2Cl2) providing N,N′-dibutyl-1,3-propanediamine as an oil (0.90 g, 52% (two steps)). 1H NMR (300 MHz, CDCl3): δ 2.67 (t, J=7.0 Hz, 4H), 2.59 (t, J=7.0 Hz, 4H), 1.69 (quin, J=7.0 Hz, 2H), 1.52-1.39 (m, 4H), 1.39-1.24 (m, 4H), 0.91 (t, J=7.2 Hz, 6H); 13C NMR (75 MHz, CDCl3): δ 50.1, 48.9, 32.5, 30.7, 20.7, 14.2; HRMS (ESI): calcd. for C11H26N2[M+H]+ 187.2169. found 187.2170.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH2:2][CH2:3][CH3:4].[NH2:7][CH2:8][CH2:9][CH2:10][NH2:11].O.ON1[C:18]2[CH:19]=CC=[CH:22][C:17]=2N=N1.Cl.CN(C)CCCN=C=NCC.[H-].[H-].[H-].[H-].[Li+].[Al+3]>CN(C=O)C.C1COCC1>[CH2:1]([NH:7][CH2:8][CH2:9][CH2:10][NH:11][CH2:22][CH2:17][CH2:18][CH3:19])[CH2:2][CH2:3][CH3:4] |f:2.3,4.5,6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C(CCC)(=O)O
Name
Quantity
0.6 g
Type
reactant
Smiles
NCCCN
Name
Quantity
2.4 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Three
Name
Quantity
0.4 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the resulting solution left
CUSTOM
Type
CUSTOM
Details
After evaporation of DMF
WASH
Type
WASH
Details
was washed successively with a 1 M aqueous NaHCO3 solution (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then the organic layer was dried with anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The resulting residue was precipitated
CUSTOM
Type
CUSTOM
Details
used in next reaction without further purification
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched carefully with 0.4 mL of water, 0.4 mL of 15% NaOH and 1.2 mL of water
FILTRATION
Type
FILTRATION
Details
After filtration on celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in DCM (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with 1N NaOH solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer dried with anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (MeOH/CH2Cl2)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(CCC)NCCCNCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.